molecular formula C7H16Cl3N3 B2832578 2-(2-ethyl-1H-imidazol-1-yl)ethan-1-amine trihydrochloride CAS No. 2137783-30-1

2-(2-ethyl-1H-imidazol-1-yl)ethan-1-amine trihydrochloride

Cat. No.: B2832578
CAS No.: 2137783-30-1
M. Wt: 248.58
InChI Key: ZWDMEOKKYMVTAN-UHFFFAOYSA-N
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Description

2-(2-Ethyl-1H-imidazol-1-yl)ethan-1-amine trihydrochloride is a heterocyclic amine salt featuring an imidazole ring substituted with an ethyl group at the 2-position, linked to an ethylamine chain. The trihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Imidazole derivatives are known for their role in medicinal chemistry, particularly in targeting receptors such as histamine or serotonin due to their structural mimicry of natural ligands .

Properties

IUPAC Name

2-(2-ethylimidazol-1-yl)ethanamine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.3ClH/c1-2-7-9-4-6-10(7)5-3-8;;;/h4,6H,2-3,5,8H2,1H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDMEOKKYMVTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CCN.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives typically involves the cyclization of amido-nitriles or the use of glyoxal and ammonia. For 2-(2-ethyl-1H-imidazol-1-yl)ethan-1-amine trihydrochloride, the synthetic route may involve the reaction of 2-ethylimidazole with ethylene diamine under specific conditions .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale chemical reactions under controlled conditions. These methods ensure high yield and purity of the final product. The specific industrial production method for this compound would depend on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

2-(2-ethyl-1H-imidazol-1-yl)ethan-1-amine trihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

2-(2-ethyl-1H-imidazol-1-yl)ethan-1-amine trihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-ethyl-1H-imidazol-1-yl)ethan-1-amine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Molecular Formula Substituents Salt Form Molecular Weight Key Properties/Applications
Target Compound C₇H₁₄N₃·3HCl 2-ethylimidazole, ethylamine chain Trihydrochloride 261.58 g/mol High solubility, potential CNS activity
2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride (858513-10-7) C₆H₁₂N₃·2HCl 2-methylimidazole, ethylamine chain Dihydrochloride 215.10 g/mol Lower lipophilicity vs. ethyl analog
(1H-Imidazol-2-yl)methanamine hydrochloride (138799-95-8) C₄H₇N₃·HCl Imidazole-2-yl, methylamine chain Hydrochloride 138.58 g/mol Shorter chain, reduced steric bulk
Trimethyl-1H-imidazol-2-amine hydrochloride (2305255-52-9) C₆H₁₂N₃·HCl Trimethylimidazole, amine at C2 Hydrochloride 161.63 g/mol Compact structure, limited flexibility
Metonitazene (N/A) C₁₉H₂₁FN₄O₃ Benzimidazole, 4-methoxybenzyl, nitro Free base/salt ~372.40 g/mol Opioid receptor affinity, controlled substance

Key Observations:

Benzimidazole derivatives (e.g., Metonitazene) exhibit larger aromatic systems, enabling π-π interactions with biological targets, but lack the imidazole ring’s compact geometry .

Salt Form and Solubility: The trihydrochloride salt of the target compound offers higher aqueous solubility than mono- or dihydrochloride analogs (e.g., 138799-95-8), critical for formulation in liquid dosage forms .

Biological Activity :

  • Imidazole derivatives are associated with histamine receptor modulation, while benzimidazole analogs (e.g., Metonitazene) show opioid-like activity due to structural mimicry of morphine derivatives .

Crystallographic and Validation Considerations

Structural determination of these compounds relies on programs like SHELX for refinement and validation. For example, SHELXL is widely used for small-molecule crystallography, ensuring accurate bond-length and angle measurements . Structure validation tools (e.g., PLATON) assess geometric correctness, which is critical for comparing substituent effects across analogs .

Biological Activity

2-(2-ethyl-1H-imidazol-1-yl)ethan-1-amine trihydrochloride, a compound with significant biological activity, has garnered attention in various fields of research, including pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

The molecular formula of this compound is C7H16Cl3N3C_7H_{16}Cl_3N_3 with a molecular weight of 248.58 g/mol. Its structure features an imidazole ring, which is known for its role in biological activity, particularly in enzyme interactions and receptor binding.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic pathways. The imidazole moiety is implicated in the modulation of signaling pathways that affect cellular responses.

Key Mechanisms:

  • Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and activity.
  • Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular metabolism.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Pathogen Activity
Staphylococcus aureusInhibitory effect observed
Escherichia coliModerate sensitivity detected
Pseudomonas aeruginosaResistance noted

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Its ability to modulate NMDA receptor activity suggests a role in protecting neurons from excitotoxicity.

Case Studies

  • Study on Neuroprotection : A study evaluated the effects of the compound on neuronal cultures exposed to glutamate toxicity. Results indicated a significant reduction in cell death compared to controls, supporting its neuroprotective potential.
  • Antimicrobial Efficacy : In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus at concentrations as low as 20 µg/mL, indicating strong antibacterial properties.

Toxicity and Safety

While the compound exhibits promising biological activities, safety assessments are critical. Preliminary toxicity studies suggest that it may cause irritation upon contact but does not exhibit systemic toxicity at therapeutic doses.

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